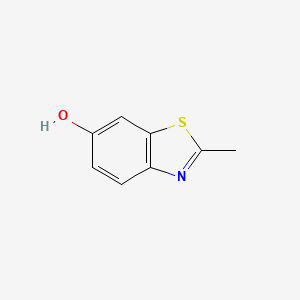

2-Methyl-1,3-benzothiazol-6-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFBPPIQUBJMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353931 | |

| Record name | 2-Methyl-1,3-benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68867-18-5 | |

| Record name | 2-Methyl-1,3-benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXY-2-METHYLBENZOTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-benzothiazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Methyl-1,3-benzothiazol-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from the readily available starting material, p-aminophenol. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate understanding.

Core Synthesis Pathway

The synthesis of this compound can be strategically approached through the construction of a key intermediate, 2-amino-5-hydroxythiophenol, followed by a cyclization reaction to form the benzothiazole ring. The proposed pathway involves the following key transformations:

-

Protection of the amino group of p-aminophenol via acetylation.

-

Nitration of the resulting N-(4-hydroxyphenyl)acetamide.

-

Thiocyanation to introduce the sulfur functionality.

-

Reductive cleavage of the thiocyanate and reduction of the nitro group to yield the aminothiophenol intermediate.

-

Cyclization with acetic anhydride to afford the final product.

Figure 1: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are based on reported values for analogous reactions and may vary depending on experimental conditions.

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | N-(4-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | 90-95 | 169-172 |

| 2 | N-(4-hydroxy-3-nitrophenyl)acetamide | C₈H₈N₂O₄ | 196.16 | 70-80 | 146-148 |

| 3 | N-(4-hydroxy-3-nitro-5-thiocyanatophenyl)acetamide | C₉H₇N₃O₄S | 269.24 | 60-70 | N/A |

| 4 | 4-Amino-3-mercaptophenol | C₆H₇NOS | 141.19 | 50-60 | N/A |

| 5 | This compound | C₈H₇NOS | 165.21 | 75-85 | 175-177 |

Experimental Protocols

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Acetylation)

This procedure is analogous to the synthesis of acetaminophen.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend p-aminophenol (1.0 eq) in deionized water.

-

Reagent Addition: While stirring, add acetic anhydride (1.1 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven. The product is typically of high purity and may not require further purification.

Step 2: Synthesis of N-(4-hydroxy-3-nitrophenyl)acetamide (Nitration)

-

Reaction Setup: In a flask cooled in an ice-salt bath, dissolve N-(4-hydroxyphenyl)acetamide (1.0 eq) in concentrated sulfuric acid.

-

Reagent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.

-

Work-up and Purification: Carefully pour the reaction mixture over crushed ice. The precipitated product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Recrystallization from an appropriate solvent such as ethanol may be performed for further purification.

Step 3: Synthesis of N-(4-hydroxy-3-nitro-5-thiocyanatophenyl)acetamide (Thiocyanation)

This protocol is based on the general method for the thiocyanation of phenols.[2]

-

Reaction Setup: In a flask protected from light and equipped with a stirrer, dissolve N-(4-hydroxy-3-nitrophenyl)acetamide (1.0 eq) and ammonium thiocyanate (2.2 eq) in a suitable solvent such as methanol or acetic acid.

-

Reagent Addition: Cool the solution in an ice bath. A solution of chlorine in the same solvent is then added dropwise, maintaining the temperature below 5 °C. The reaction is monitored for the formation of the thiocyanogen chloride intermediate.

-

Reaction Conditions: The reaction mixture is stirred at a low temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by the addition of a sodium sulfite solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 4: Synthesis of 4-Amino-3-mercaptophenol (Reduction)

This procedure utilizes a strong reducing agent to concurrently reduce the nitro group and the thiocyanate group.

-

Reaction Setup: To a round-bottom flask containing a stirred solution of N-(4-hydroxy-3-nitro-5-thiocyanatophenyl)acetamide (1.0 eq) in concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5-6 eq) portion-wise.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled and the pH is adjusted to be basic (pH 8-9) with a concentrated solution of sodium hydroxide, which precipitates the tin salts. The mixture is then filtered. The filtrate, containing the desired product, is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield the crude 4-amino-3-mercaptophenol, which is often used in the next step without extensive purification due to its susceptibility to oxidation.

Step 5: Synthesis of this compound (Cyclization)

This is a classic benzothiazole synthesis from an o-aminothiophenol.

-

Reaction Setup: In a round-bottom flask, dissolve the crude 4-amino-3-mercaptophenol (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add acetic anhydride (1.2 eq) to the solution.

-

Reaction Conditions: The reaction mixture is heated at reflux for 2-4 hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product.

Figure 2: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,3-benzothiazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-1,3-benzothiazol-6-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document summarizes available quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound, also known as 6-hydroxy-2-methylbenzothiazole, possesses the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol .[1][2] While specific experimentally determined data for some of its properties are not extensively reported in the literature, a combination of computed data and experimental values for structurally related compounds allows for a well-rounded physicochemical profile.

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | This compound | 2-Methyl-1,3-benzothiazole (for comparison) | Data Type | Source(s) |

| CAS Number | 68867-18-5 | 120-75-2 | Experimental | [1][2][3] |

| Molecular Formula | C₈H₇NOS | C₈H₇NS | - | [2] |

| Molecular Weight | 165.21 g/mol | 149.21 g/mol | - | [1][2][3] |

| Melting Point | Data not available | 14 °C | Experimental | [3] |

| Boiling Point | Data not available | 238 °C @ 760 mmHg | Experimental | [3] |

| pKa | Data not available | - | - | |

| logP (XLogP3) | 2.4 | 3.0 | Computed | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | - | Predicted |

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for benzothiazole ring formation. A common and effective approach involves the reaction of a substituted p-aminophenol with a thiocyanate salt in the presence of a halogen.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the synthesis of 2-aminobenzothiazoles from anilines, adapted for the specific target molecule.

Materials:

-

4-Amino-3-methylphenol

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine

-

Sodium hydroxide (NaOH) solution

-

Ethanol

-

Water

-

Dichloromethane

Procedure:

-

Formation of the Thiourea Intermediate:

-

Dissolve 4-amino-3-methylphenol in glacial acetic acid in a round-bottom flask.

-

Add potassium thiocyanate to the solution and stir until dissolved.

-

Cool the mixture in an ice bath.

-

-

Cyclization:

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled reaction mixture with continuous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a sodium hydroxide solution until a precipitate forms.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.[1]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl group, C=N stretching of the thiazole ring, and C-S stretching.

-

Biological Significance and Signaling Pathways

Derivatives of this compound have garnered significant attention in drug discovery due to their potential therapeutic applications, particularly in neurodegenerative diseases. The core structure serves as a versatile scaffold for developing potent and selective inhibitors of monoamine oxidase (MAO) and as G protein-biased agonists for the dopamine D2 receptor.[4][5]

Monoamine Oxidase (MAO) Inhibition

Benzothiazole derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[4] Inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease, as it increases the levels of dopamine in the brain.

G Protein-Biased Dopamine D2 Receptor Agonism

This compound is a key reactant in the preparation of G protein-biased D2 dopamine receptor partial agonists.[5] The dopamine D2 receptor (D2R) signals through two main pathways: a G protein-dependent pathway (via Gi/o proteins) and a β-arrestin-dependent pathway. Biased agonists preferentially activate one pathway over the other. G protein-biased D2R agonists are of interest as they may offer therapeutic benefits with a reduced side-effect profile compared to unbiased agonists.[6][7] The activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

Experimental and Logical Workflows

A systematic workflow is essential for the synthesis, purification, and characterization of this compound and its derivatives for research and development purposes.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow from synthesis to final product characterization.

This guide provides a foundational understanding of the physicochemical properties and biological context of this compound. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.

References

- 1. This compound | 68867-18-5 | Benchchem [benchchem.com]

- 2. This compound | C8H7NOS | CID 759304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. This compound CAS#: 68867-18-5 [amp.chemicalbook.com]

- 6. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1,3-benzothiazol-6-ol (CAS: 68867-18-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzothiazol-6-ol (CAS number 68867-18-5), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, plausible synthetic routes, and spectroscopic data. A core focus is placed on its emerging role as a key precursor in the synthesis of novel therapeutic agents, particularly potent and selective monoamine oxidase (MAO) inhibitors for the potential treatment of neurodegenerative disorders. This guide includes detailed experimental protocols and visual diagrams of synthetic pathways and mechanisms of action to support researchers in their drug discovery and development endeavors.

Introduction

The benzothiazole scaffold is a "privileged" heterocyclic ring system, forming the core structure of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this important class of molecules, this compound serves as a critical and versatile synthetic intermediate.[2] Its bifunctional nature, featuring a reactive hydroxyl group on the benzene ring and a methyl group at the 2-position of the thiazole ring, makes it an ideal starting material for the synthesis of a diverse range of derivatives with tailored biological activities.[2] Recent research has highlighted the potential of derivatives of this compound as potent inhibitors of monoamine oxidase (MAO), enzymes implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3] This guide aims to provide an in-depth technical resource on this compound, consolidating its chemical data, synthesis, and its application in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 68867-18-5 | [4] |

| Molecular Formula | C₈H₇NOS | [5] |

| Molecular Weight | 165.21 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Methylbenzo[d]thiazol-6-ol, 6-Hydroxy-2-methylbenzothiazole | [5] |

| Melting Point | 159-161 °C | [4] |

| Boiling Point | 28 °C at 3 Torr | [4] |

| pKa (Predicted) | 8.68 ± 0.40 | [4] |

| Appearance | Off-white to gray solid | [4] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shifts / Peaks | Reference(s) |

| ¹H NMR | Aromatic Protons: 7.0-8.5 ppm (m); Methyl Protons: 2.4-3.2 ppm (s) | [2] |

| ¹³C NMR | Aromatic Carbons: 110-155 ppm; Methyl Carbon: Upfield region | [2] |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): m/z 165 | [2] |

Note: The spectroscopic data is predicted based on the analysis of related benzothiazole derivatives and has not been experimentally verified for the core compound in the cited literature.

Synthesis of this compound

Plausible Synthetic Protocol

This protocol describes a two-step process starting from 4-aminophenol.

Step 1: Synthesis of 1-(4-hydroxyphenyl)thiourea

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol in a suitable solvent such as ethanol.

-

Add an equimolar amount of ammonium thiocyanate.

-

Add a catalytic amount of a strong acid, for example, concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-(4-hydroxyphenyl)thiourea.

Step 2: Oxidative Cyclization to this compound

-

Suspend the 1-(4-hydroxyphenyl)thiourea in a suitable solvent like glacial acetic acid.

-

Add acetic anhydride to the suspension.

-

Heat the mixture to reflux. The acetic anhydride will serve as both the acetylating agent and the cyclizing agent.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize it with a base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Caption: Plausible synthetic workflow for this compound.

Role in Drug Development: A Precursor to Monoamine Oxidase Inhibitors

This compound has garnered significant attention as a scaffold for the development of monoamine oxidase (MAO) inhibitors.[3] MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] The inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[3] Similarly, MAO-A inhibitors are used in the treatment of depression.[3]

A recent study detailed the synthesis of a series of 2-methylbenzothiazole derivatives using this compound as the starting material and evaluated their in vitro inhibitory activity against human MAO-A and MAO-B.[3]

Biological Activity of Derivatives

The following table summarizes the inhibitory potency (IC₅₀ values) of some synthesized derivatives.

Table 3: In Vitro Inhibitory Activity of 2-Methylbenzothiazole Derivatives against Human MAO-A and MAO-B

| Compound | R Group on Benzyloxy Moiety | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

| 4d | 4-Nitro | 0.218 | 0.0046 | [3] |

| 5e | 4-Chloro | 0.132 | <0.017 | [3] |

| 4f | 4-Fluoro | >100 | 0.011 | [3] |

| 5d | 4-Nitro | >100 | 0.0055 | [3] |

Note: These derivatives were synthesized from this compound (for compounds starting with 4) or its isomer 2-methylbenzo[d]thiazol-5-ol (for compounds starting with 5) by reacting with the appropriately substituted benzyl bromide.[3]

Experimental Protocol: In Vitro MAO Inhibition Assay

The following is a detailed protocol for determining the in vitro inhibitory activity of compounds against human MAO-A and MAO-B, based on the methodology described in the literature.[3]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the potassium phosphate buffer.

-

In the wells of a 96-well microplate, add the appropriate volume of the buffer, the test compound solution (or vehicle for control), and the MAO enzyme (MAO-A or MAO-B).

-

Pre-incubate the mixture at 37 °C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., a strong base).

-

Measure the fluorescence of the product (4-hydroxyquinoline for the MAO-A assay) or the absorbance of the product (benzaldehyde for the MAO-B assay) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Synthesis and mechanism of action of MAO inhibitors derived from this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its utility as a precursor for potent and selective monoamine oxidase inhibitors underscores its importance in the field of drug discovery, particularly for neurodegenerative diseases. This technical guide provides a consolidated resource of its chemical properties, synthetic methodologies, and biological applications to aid researchers in leveraging this promising scaffold for the development of next-generation therapeutics. Further exploration into the synthesis of diverse derivatives and their evaluation against a broader range of biological targets is warranted to fully realize the therapeutic potential of the this compound core structure.

References

Spectroscopic and Synthetic Profile of 2-Methyl-1,3-benzothiazol-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Methyl-1,3-benzothiazol-6-ol (CAS No: 68867-18-5), a heterocyclic compound of interest in medicinal chemistry. Due to its structural motifs, this molecule and its derivatives are explored for various therapeutic applications, including as enzyme inhibitors. This document compiles available spectroscopic data, outlines detailed experimental protocols for its synthesis and characterization, and presents relevant biological pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Chemical Structure and Properties

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely published in readily accessible literature, the following tables summarize the expected spectroscopic characteristics based on the analysis of closely related benzothiazole derivatives and foundational spectroscopic principles. A recent study on 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors has reported the use of 2-methylbenzo[d]thiazol-6-ol and characterized its derivatives using NMR and MS, with the detailed data available in the supplementary material of that publication.[3]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | [4] |

| Aromatic Ring | C-H Stretch | 3000-3100 | [5] |

| Methyl (-CH₃) | C-H Stretch | 2850-3000 | [5] |

| Thiazole Ring | C=N Stretch | 1600-1650 | [4] |

| Aromatic Ring | C-C Stretch (in-ring) | 1400-1600 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented below, assuming DMSO-d₆ as the solvent.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OH | Variable (e.g., 9.0-10.0) | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |

| Aromatic H | 7.0-8.0 | Multiplet | The specific coupling patterns would depend on the substitution. |

| -CH₃ | ~2.7 | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=N (C2) | ~165 | The carbon of the imine in the thiazole ring. |

| Aromatic C-O (C6) | ~155 | The carbon attached to the hydroxyl group. |

| Aromatic C | 110-140 | Other aromatic carbons. |

| -CH₃ | ~20 |

Mass Spectrometry (MS)

For mass spectrometry, the molecular ion peak is the most anticipated feature.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value | Notes |

| Molecular Ion Peak (M⁺) | m/z 165 | Corresponds to the molecular weight of the compound.[2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its spectroscopic characterization.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzothiazoles involves the condensation of an appropriately substituted o-aminothiophenol with a carboxylic acid or its derivative. For this compound, the reaction would involve 2-amino-5-hydroxythiophenol and acetic anhydride.

Materials:

-

2-Amino-5-hydroxythiophenol

-

Acetic anhydride

-

Pyridine (as catalyst)

-

Toluene (as solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-hydroxythiophenol (1 equivalent) in toluene.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the purified solid is mixed with KBr powder and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature.

3.2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and spectroscopic analysis of this compound.

Potential Biological Signaling Pathway

Derivatives of 2-methylbenzothiazole have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters.[3] Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methyl-1,3-benzothiazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-Methyl-1,3-benzothiazol-6-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document collates and presents data on the molecule's structural parameters, bonding characteristics, and spectroscopic properties. The information is derived from a combination of experimental data from closely related analogues and theoretical principles. Detailed methodologies for its synthesis and characterization are also outlined. Visual representations of its chemical structure and a proposed synthetic pathway are provided to facilitate a deeper understanding.

Molecular Structure and Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiazole ring. A methyl group is substituted at the 2-position of the thiazole ring, and a hydroxyl group is attached to the 6-position of the benzene ring.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NOS | PubChem[1] |

| Molecular Weight | 165.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 68867-18-5 | PubChem[1] |

| SMILES | CC1=NC2=C(S1)C=C(C=C2)O | PubChem[1] |

| InChI Key | ROFBPPIQUBJMRO-UHFFFAOYSA-N | PubChem[1] |

Bonding and Molecular Geometry

The molecular structure of this compound is characterized by a high degree of planarity due to the fused aromatic ring system. The bonding within the molecule is a hybrid of sigma (σ) and pi (π) bonds, with the π-electrons delocalized across the bicyclic system, contributing to its aromaticity and stability.

While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as 6-Iodo-2-methyl-1,3-benzothiazole, provides valuable insights into the expected bond lengths and angles of the benzothiazole core. The molecule is expected to be essentially planar.[2] The thiazole ring contains both single and double bond character within its S-C and C-N bonds.[2]

Table 2: Predicted Bond Lengths and Angles for the Benzothiazole Core

| Bond/Angle | Predicted Value (Å or °) | Comments |

| S1-C2 Bond Length | ~1.74 Å | Intermediate between single and double bond |

| C2-N3 Bond Length | ~1.32 Å | Significant double bond character |

| N3-C7a Bond Length | ~1.39 Å | |

| C7a-S1 Bond Length | ~1.75 Å | |

| C4-C5 Bond Length | ~1.38 Å | Aromatic C-C bond |

| C5-C6 Bond Length | ~1.39 Å | Aromatic C-C bond |

| C6-C7 Bond Length | ~1.38 Å | Aromatic C-C bond |

| C7-C7a Bond Length | ~1.40 Å | Aromatic C-C bond |

| C4-C3a Bond Length | ~1.40 Å | Aromatic C-C bond |

| C3a-N3-C2 Angle | ~110° | |

| N3-C2-S1 Angle | ~115° | |

| C2-S1-C7a Angle | ~90° | |

| S1-C7a-N3 Angle | ~115° | |

| C6-O Bond Length | ~1.36 Å | Aromatic C-O bond |

| C2-C(methyl) Bond Length | ~1.51 Å | Single C-C bond |

Note: These values are estimations based on data from analogous structures and theoretical models.

The hydroxyl group at the 6-position can participate in hydrogen bonding, influencing the compound's physical properties such as melting point and solubility, as well as its interactions with biological targets. The methyl group at the 2-position influences the molecule's electronic properties and can be a site for further chemical modification.[3]

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons: δ 7.0-8.0 ppm; Methyl protons: δ ~2.5 ppm; Hydroxyl proton: variable, dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons: δ 110-155 ppm; C2 carbon: downfield shift due to bonding with S and N; Methyl carbon: upfield signal.[3] |

| IR Spectroscopy | O-H stretch (broad): ~3200-3600 cm⁻¹; C-H stretch (aromatic): ~3000-3100 cm⁻¹; C-H stretch (aliphatic): ~2850-2960 cm⁻¹; C=N stretch: ~1615 cm⁻¹; C=C stretch (aromatic): ~1400-1600 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 165. |

Experimental Protocols

General Synthesis of this compound

A common and established method for the synthesis of 2-substituted benzothiazoles is the reaction of a corresponding substituted aminothiophenol with a carboxylic acid or its derivative. For this compound, the synthesis would typically involve the cyclization of 2-amino-5-hydroxythiophenol with acetic acid or a derivative like acetic anhydride.

Reaction Scheme:

References

- 1. Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7NOS | CID 759304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Methyl-1,3-benzothiazol-6-ol: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 2-Methyl-1,3-benzothiazol-6-ol, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document provides a detailed framework for understanding its expected solubility profile, methodologies for its determination, and a workflow for these experimental processes.

This compound, with its benzothiazole core, is a molecule of significant academic and pharmaceutical interest due to the therapeutic potential of its derivatives in areas such as neurodegenerative diseases.[1] The solubility of this compound is a critical physicochemical parameter that influences its handling, formulation, and bioavailability.

Expected Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." this compound is a largely aromatic molecule with a hydroxyl group, suggesting it will exhibit a range of solubilities in organic solvents. Its benzothiazole structure indicates a degree of non-polar character, while the hydroxyl group can participate in hydrogen bonding, allowing for interactions with polar solvents.

Based on these structural features, a qualitative and expected solubility profile in various organic solvents is presented in Table 1. It is important to note that these are predictive values and should be confirmed through experimental validation.

Table 1: Expected Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane | Low | Limited interaction with the aromatic and heterocyclic portions of the molecule. |

| Toluene | High | Favorable π-π stacking interactions between the solvent and the aromatic rings of the compound.[2] | |

| Polar Aprotic | Dichloromethane (DCM) | High | Good balance of polarity to dissolve the compound.[2] |

| Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor, aiding dissolution.[2] | |

| Acetone | Moderate to High | The polar ketone group can interact with the benzothiazole moiety.[2] | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating properties for a wide range of compounds.[2] | |

| Polar Protic | Methanol | Moderate | Can act as a hydrogen bond donor and acceptor, but the largely non-polar nature of the molecule may limit high solubility.[2] |

| Ethanol | Moderate | Similar to methanol, with a slight decrease in polarity. | |

| Isopropanol | Moderate | Lower polarity than ethanol may slightly enhance solubility of the non-polar parts of the molecule.[2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reproducible quantitative solubility data, the shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved.[2]

-

Solvent Addition: To each vial, add a precise volume of the desired organic solvent.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[2][3]

-

Phase Separation: Following equilibration, centrifuge the vials at a high speed to pellet the undissolved solid material.[2] This step ensures that the supernatant is free of any solid particles.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. Extreme care must be taken to avoid disturbing the solid pellet.

-

Dilution: Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method being used.

-

Analysis: Quantify the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known standards of the compound is used for accurate quantification.[2]

-

Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

To further clarify the process of solubility determination, the following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for determining thermodynamic solubility.

This guide provides a foundational understanding of the solubility of this compound. For professionals in drug development and research, the experimental determination of this key parameter using standardized protocols is essential for advancing the study and application of this promising compound.

References

The Therapeutic Potential of 2-Methyl-1,3-benzothiazol-6-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of benzothiazole has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. Among these, derivatives of 2-Methyl-1,3-benzothiazol-6-ol are gaining significant attention for their potential applications in treating a range of debilitating diseases, including neurodegenerative disorders, cancer, and microbial infections. This technical guide provides an in-depth overview of the current research, focusing on the synthesis, biological activity, and mechanisms of action of these promising compounds.

Neurodegenerative Disorders: Targeting Monoamine Oxidase

Derivatives of this compound have shown significant promise as inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters. The inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease, as it increases dopamine levels in the brain.[1] Recent studies have demonstrated that synthetic derivatives of 2-methylbenzo[d]thiazol-6-ol are potent and selective inhibitors of human MAO-B.[1]

Quantitative Biological Activity: MAO Inhibition

A series of 2-methylbenzo[d]thiazole derivatives, synthesized from 2-methylbenzo[d]thiazol-6-ol, were evaluated for their in vitro inhibitory activity against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). The results, summarized in Table 1, highlight the potent and selective nature of these compounds as MAO-B inhibitors.[1]

| Compound ID | Substituent at 6-position | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (hMAO-A/hMAO-B) |

| 4a | Benzyloxy | > 10 | 0.012 ± 0.001 | > 833 |

| 4b | 2-Fluorobenzyloxy | > 10 | 0.017 ± 0.001 | > 588 |

| 4c | 3-Fluorobenzyloxy | > 10 | 0.0075 ± 0.0004 | > 1333 |

| 4d | 4-Fluorobenzyloxy | > 10 | 0.0046 ± 0.0003 | > 2174 |

| 4e | 3-Chlorobenzyloxy | > 10 | 0.0089 ± 0.0005 | > 1124 |

| 4f | 4-Chlorobenzyloxy | > 10 | 0.0063 ± 0.0004 | > 1587 |

Table 1: In vitro inhibitory activity of this compound derivatives against human MAO-A and MAO-B.[1]

Experimental Protocol: Synthesis of 2-Methylbenzo[d]thiazole Derivatives

The synthesis of the 2-methylbenzo[d]thiazole derivatives was achieved through the following procedure[1]:

-

Dissolution: 2-Methylbenzo[d]thiazol-6-ol (3.026 mmol) was dissolved in N,N-dimethylformamide (DMF; 10 mL).

-

Addition of Benzyl Bromide: The appropriate benzyl bromide derivative (4.539 mmol) was added to the solution.

-

Addition of Base: Anhydrous potassium carbonate (K2CO3; 6.05 mmol) was added to the reaction mixture.

-

Reaction: The reaction was stirred for 24 hours at room temperature.

-

Work-up: Ethanol (±50 mL) was added to the reaction mixture, and the solvent was removed under reduced pressure.

-

Recrystallization: The residue was dissolved in ethyl acetate and allowed to recrystallize. The resulting crystals were collected by filtration, washed with n-hexane, and air-dried.[1]

Anticancer Applications: Modulating Key Signaling Pathways

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.[2][3] While specific quantitative data for this compound derivatives in cancer is still emerging, studies on structurally similar 2-substituted benzothiazoles provide valuable insights into their potential mechanisms of action. These compounds have been shown to modulate critical signaling pathways that are often dysregulated in cancer.[4]

Signaling Pathways in Cancer

Several key signaling pathways are implicated in the anticancer effects of benzothiazole derivatives, including the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[4] The inhibition of these pathways can lead to decreased cell proliferation, cell cycle arrest, and induction of apoptosis in cancer cells.

Quantitative Biological Activity: Anticancer Activity

While specific IC50 values for this compound derivatives are not extensively reported, Table 2 provides a summary of the anticancer activity of various other benzothiazole derivatives against a range of human cancer cell lines to serve as a comparative baseline.

| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) |

| Pyrimidine based benzothiazole | Colo205 (Colon) | MTT | 5.04 |

| Naphthalimide-benzothiazole | HT-29 (Colon) | MTT | 3.72 |

| Naphthalimide-benzothiazole | A549 (Lung) | MTT | 4.07 |

| Naphthalimide-benzothiazole | MCF-7 (Breast) | MTT | 5.08 |

| Hydrazine based benzothiazole | HeLa (Cervical) | MTT | 2.41[2] |

| Hydrazine based benzothiazole | COS-7 (Kidney) | MTT | 4.31[2] |

| Benzothiazole-Thiazolidinedione Hybrid | MCF-7 (Breast) | MTT | 3.84[5] |

| Benzothiazole-Thiazolidinedione Hybrid | HCT-116 (Colon) | MTT | 5.61[5] |

| Benzothiazole-Thiazolidinedione Hybrid | HEPG-2 (Liver) | MTT | 7.92[5] |

Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the in vitro cytotoxicity of benzothiazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[1]

Antimicrobial Potential: A Broad Spectrum of Activity

Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][8] While specific data for this compound derivatives is limited, the general class of benzothiazoles shows promise in combating microbial infections.

Quantitative Biological Activity: Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. Table 3 presents a summary of the antimicrobial activity of selected benzothiazole derivatives.

| Compound Class | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |

| Benzothiazole Hydrazones | Staphylococcus aureus | - | 18-24[9] |

| Benzothiazole Hydrazones | Escherichia coli | - | 16-22[9] |

| Benzothiazole Hydrazones | Candida albicans | 4 | -[9] |

| Benzothiazole-Isatin Hybrids | Escherichia coli | 3.1[7] | - |

| Benzothiazole-Isatin Hybrids | Pseudomonas aeruginosa | 6.2[7] | - |

| Sulfonamide-Benzothiazole | Pseudomonas aeruginosa | 3.1-6.2[7] | - |

| Sulfonamide-Benzothiazole | Staphylococcus aureus | 3.1-6.2[7] | - |

| 2-Aryl-benzothiazoles | Staphylococcus aureus | 25-200[8] | - |

| 2-Aryl-benzothiazoles | Escherichia coli | 25-100[8] | - |

Table 3: Antimicrobial Activity of Selected Benzothiazole Derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives using the broth microdilution method.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as potent and selective MAO-B inhibitors highlights their potential in the treatment of neurodegenerative diseases like Parkinson's. Furthermore, the broader class of benzothiazoles exhibits significant anticancer and antimicrobial activities, suggesting that derivatives of the core this compound molecule warrant further investigation in these areas.

Future research should focus on synthesizing and evaluating a wider range of this compound derivatives to establish clear structure-activity relationships for anticancer and antimicrobial applications. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways involved. The development of optimized lead compounds with improved potency, selectivity, and pharmacokinetic profiles will be essential for translating the therapeutic potential of these derivatives into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. jchr.org [jchr.org]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cvr.ac.in [cvr.ac.in]

2-Methyl-1,3-benzothiazol-6-ol: A Versatile Precursor for Novel Amyloid Imaging Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The growing prevalence of Alzheimer's disease (AD) and other neurodegenerative disorders associated with amyloid-β (Aβ) plaque deposition has underscored the urgent need for sensitive and specific diagnostic tools. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, utilizing radiolabeled tracers that bind to Aβ plaques, have emerged as invaluable in vivo methods for the early detection and monitoring of disease progression. Within the landscape of amyloid imaging agent development, the benzothiazole scaffold has proven to be a privileged structure, giving rise to highly successful agents such as the Pittsburgh Compound B ([¹¹C]PiB). This technical guide focuses on a key precursor, 2-Methyl-1,3-benzothiazol-6-ol, and its potential for the development of a new generation of amyloid imaging agents.

The this compound Core: A Strategic Starting Point

This compound offers a strategic starting point for the synthesis of novel amyloid imaging agents. The methyl group at the 2-position provides a reactive handle for the introduction of various conjugated systems, such as a styryl moiety, which can enhance binding affinity to Aβ plaques. The hydroxyl group at the 6-position is crucial for both binding and for potential radiolabeling, particularly with radiohalogens or as a site for linking chelators for radiometals.

Proposed Synthesis of 2-Styryl-1,3-benzothiazol-6-ol Derivatives

A plausible synthetic route to generate amyloid imaging agent candidates from this compound involves a condensation reaction, such as the Horner-Wadsworth-Emmons reaction, to introduce a styryl group at the 2-position. This approach allows for the facile introduction of a variety of substituted aromatic aldehydes, enabling the exploration of structure-activity relationships.

Quantitative Data on Benzothiazole-Based Amyloid Imaging Agents

While specific quantitative data for amyloid imaging agents directly derived from this compound is limited in publicly available literature, extensive research on structurally related 2-aryl and other benzothiazole derivatives provides valuable insights into the expected binding affinities and pharmacokinetic properties. The following tables summarize key data for these related compounds, which serve as important benchmarks.

Table 1: In Vitro Binding Affinities of Benzothiazole Derivatives for Amyloid-β Aggregates

| Compound/Radioligand | Aβ Species | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Reference(s) |

| [³H]6-OH-BTA-1 ([³H]PIB) | AD Frontal Cortex | Homogenate Binding | 1.4 | - | - | [1] |

| [³H]6-OH-BTA-1 ([³H]PIB) | Synthetic Aβ(1-40) | Fibril Binding | 4.7 | - | - | [1] |

| [³H]BTA-1 | AD Brain Homogenates | Homogenate Binding | 5.8 ± 0.90 | - | - | [2] |

| [¹²⁵I]3 (Styrylbenzene derivative) | Aβ(1-40) Aggregates | Competition Assay | - | 2.0 ± 0.2 | - | [3] |

| SZI-1 (Styrylbenzothiazolium) | Aβ(1-42) Aggregates | Fluorescence Titration | 507.6 ± 94.75 | - | - | [4] |

| SZI-2 (Styrylbenzothiazolium) | Aβ(1-42) Aggregates | Fluorescence Titration | 600.6 ± 94.82 | - | - | [4] |

| Compound 4f | Aβ Aggregates | Inhibition Assay | - | - | - | |

| Re-complex 1 | Aβ(1-40) Fibrils | Competition Assay | - | 10.0 | - | [5] |

Table 2: In Vivo Brain Uptake and Clearance of Benzothiazole-Based Imaging Agents in Mice

| Compound | Time Post-Injection | Brain Uptake (%ID/g) | Clearance (Brain Uptake Ratio) | Reference(s) |

| [¹⁸F]BF-168 (Styrylbenzoxazole) | 2 min | 3.9 | - | [6] |

| [¹²⁵I]3 (Styrylbenzene derivative) | 2 min | 0.18 | - | [3] |

| [¹²⁵I]3 (Styrylbenzene derivative) | 4 hr | 0.11 | - | [3] |

| [⁶⁸Ga]Ga-YW-11 | 2 min | 0.10 ± 0.03 | - | [7] |

| [⁶⁸Ga]Ga-YW-15 | 2 min | 0.26 ± 0.12 | - | [7] |

| [⁶⁸Ga]Ga-YW-18 | 2 min | 0.33 ± 0.12 | - | [7] |

| Radioiodinated Aurones | 2 min | 1.9 - 4.6 | - | [8] |

| Radioiodinated Aurones | 60 min | 0.11 - 0.26 | - | [8] |

Experimental Protocols

The evaluation of novel amyloid imaging agents derived from this compound requires a standardized set of in vitro and in vivo experiments to characterize their binding properties and pharmacokinetic profile.

In Vitro Binding Affinity: Thioflavin T (ThT) Competition Assay

This assay is a high-throughput method to determine the binding affinity of a test compound to Aβ fibrils by measuring the displacement of Thioflavin T (ThT), a fluorescent dye that binds to the β-sheet structure of amyloid fibrils.

Protocol:

-

Preparation of Aβ Fibrils:

-

Synthesized Aβ(1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state.

-

The solvent is evaporated, and the peptide film is resuspended in a buffer (e.g., PBS, pH 7.4).

-

The solution is incubated at 37°C with agitation for several days to promote fibril formation. Fibril formation can be monitored by ThT fluorescence.

-

-

Competition Binding Assay:

-

In a 96-well black plate, a fixed concentration of pre-formed Aβ fibrils (e.g., 100 nM) and ThT (e.g., 5 µM) are added to each well.

-

Varying concentrations of the test compound (derived from this compound) are added to the wells.

-

The plate is incubated at room temperature for a set period (e.g., 1 hour).

-

Fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[9][10]

-

-

Data Analysis:

-

The fluorescence intensity is plotted against the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of the competitor that displaces 50% of the ThT) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vitro and Ex Vivo Autoradiography

Autoradiography is used to visualize the specific binding of a radiolabeled imaging agent to Aβ plaques in brain tissue sections.

Protocol:

-

Tissue Preparation:

-

Post-mortem human brain tissue from AD patients and healthy controls, or brain tissue from transgenic AD model mice, is sectioned at a thickness of 10-20 µm using a cryostat.

-

The sections are thaw-mounted onto microscope slides.

-

-

Incubation:

-

The brain sections are incubated with a solution containing the radiolabeled benzothiazole derivative (e.g., [¹⁸F]- or [¹²⁵I]-labeled) in a suitable buffer (e.g., PBS with 0.1% BSA) at a low nanomolar concentration.

-

To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of a known amyloid-binding compound (e.g., unlabeled PIB).

-

Incubation is typically carried out at room temperature for 60-90 minutes.

-

-

Washing and Drying:

-

The slides are washed in buffer to remove unbound radioligand and then dipped in distilled water.

-

The sections are dried under a stream of cool air.

-

-

Imaging:

-

The dried slides are apposed to a phosphor imaging plate or autoradiography film for a duration dependent on the radioisotope's activity.

-

The imaging plate is then scanned using a phosphor imager to visualize the distribution of radioactivity.

-

In Vivo Biodistribution Studies in Mice

These studies are essential to determine the pharmacokinetic profile of a novel imaging agent, including its ability to cross the blood-brain barrier and its clearance from the brain and other organs.

Protocol:

-

Animal Model:

-

Normal (wild-type) mice are typically used for initial biodistribution studies.

-

-

Radiotracer Administration:

-

A known amount of the radiolabeled imaging agent is injected intravenously (i.v.) into the tail vein of the mice.

-

-

Tissue Harvesting:

-

At various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), groups of mice are euthanized.

-

Blood, brain, and other major organs (liver, kidneys, heart, lungs, etc.) are collected and weighed.

-

-

Radioactivity Measurement:

-

The radioactivity in each tissue sample is measured using a gamma counter.

-

-

Data Analysis:

-

The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point.

-

Brain uptake is a critical parameter, and the ratio of brain-to-blood radioactivity is also determined to assess the agent's ability to be retained in the brain relative to the circulation.

-

Visualizing the Biological Context and Experimental Workflow

Understanding the underlying biological pathway and the experimental evaluation process is crucial for the development of effective amyloid imaging agents.

Conclusion

This compound stands as a promising and versatile precursor for the development of novel amyloid imaging agents. Its chemical structure allows for the strategic introduction of functionalities to optimize binding affinity, selectivity, and pharmacokinetic properties. By leveraging established synthetic methodologies and a robust pipeline of in vitro and in vivo evaluation techniques, researchers can systematically explore the potential of derivatives of this core structure. While further studies are needed to generate specific quantitative data for imaging agents derived directly from this precursor, the wealth of information from related benzothiazole compounds provides a strong foundation and a clear path forward in the quest for the next generation of diagnostics for Alzheimer's disease and related dementias.

References

- 1. researchgate.net [researchgate.net]

- 2. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioiodinated styrylbenzene derivatives as potential SPECT imaging agents for amyloid plaque detection in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and β-amyloid binding properties of rhenium 2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Styrylbenzoxazole derivatives for in vivo imaging of amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Aβ imaging probes: a comprehensive study of radiolabelled 1,3-diaryl-2-propen-1-ones for Alzheimer's disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 10. tandfonline.com [tandfonline.com]

The Pivotal Role of 2-Methyl-1,3-benzothiazol-6-ol in the Synthesis of Potent and Selective Monoamine Oxidase-B Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and evaluation of monoamine oxidase (MAO) inhibitors derived from the versatile scaffold, 2-Methyl-1,3-benzothiazol-6-ol. Monoamine oxidase-B (MAO-B) inhibitors are a cornerstone in the therapeutic management of neurodegenerative disorders, particularly Parkinson's disease, by preventing the degradation of dopamine and thereby alleviating motor symptoms. This document details the synthetic pathways, experimental protocols, and quantitative analysis of a series of potent and selective MAO-B inhibitors synthesized from this compound. Furthermore, it elucidates the downstream signaling pathways modulated by these inhibitors, offering insights into their neuroprotective mechanisms.

Introduction

The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, leading to a decline in the neurotransmitter dopamine and the onset of debilitating motor and non-motor symptoms. Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B represents a clinically validated strategy to increase synaptic dopamine levels and provide symptomatic relief.[1] Beyond its symptomatic effects, MAO-B inhibition has been shown to confer neuroprotective effects by mitigating oxidative stress and modulating pro-survival signaling pathways.[2]

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3] this compound, in particular, serves as a crucial starting material for the synthesis of a novel class of potent and selective MAO-B inhibitors.[3] The hydroxyl group at the 6-position provides a convenient handle for structural modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[3]

This guide will focus on a series of 2-methylbenzo[d]thiazole derivatives synthesized from this compound, providing a comprehensive overview of their synthesis, in vitro evaluation, and the underlying signaling pathways contributing to their therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of the target MAO inhibitors is achieved through a Williamson ether synthesis, a robust and versatile method for forming ether linkages.[4] This reaction involves the deprotonation of the hydroxyl group of this compound to form a phenoxide, which then acts as a nucleophile to displace a halide from a substituted benzyl bromide.[3]

dot

Caption: Synthetic pathway for this compound derivatives.

General Experimental Protocol: Williamson Ether Synthesis

The following protocol outlines the general procedure for the synthesis of 6-(substituted benzyloxy)-2-methylbenzo[d]thiazole derivatives.[3]

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the appropriate substituted benzyl bromide (1.5 eq).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 24 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), add ethanol to the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and allow it to recrystallize. Collect the crystals by filtration, wash with n-hexane, and air-dry to yield the pure product.[3]

Characterization Data

The synthesized compounds were characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The purity of the compounds was determined by High-Performance Liquid Chromatography (HPLC).[3]

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against human MAO-A and MAO-B was evaluated using a fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate, using the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).[2][5] In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to produce the highly fluorescent product, resorufin.

dot

Caption: Workflow for the in vitro MAO inhibition assay.

Detailed Experimental Protocol: Fluorometric MAO Inhibition Assay

The following protocol is a detailed procedure for determining the MAO inhibitory activity of the synthesized compounds.[2]

-

Reagent Preparation:

-

Prepare a 1X reaction buffer.

-

Prepare stock solutions of the Amplex® Red reagent, HRP, amine substrate (e.g., p-tyramine), and the test compounds in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the reaction buffer, MAO-A or MAO-B enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding a working solution containing the Amplex® Red reagent, HRP, and the amine substrate.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at multiple time points using a fluorescence microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Quantitative Data Summary

The synthesized this compound derivatives were evaluated for their inhibitory activity against both MAO-A and MAO-B. The results, including IC₅₀ values and selectivity indices (SI = IC₅₀(MAO-A)/IC₅₀(MAO-B)), are summarized in the table below.[3]

| Compound | R-group on Benzyl Moiety | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

| 4a | H | > 100 | 0.008 ± 0.001 | > 12500 |

| 4b | 4-Br | 1.98 ± 0.12 | 0.017 ± 0.002 | 116 |

| 4c | 4-CN | 1.23 ± 0.09 | 0.009 ± 0.001 | 137 |

| 4d | 4-NO₂ | 0.218 ± 0.015 | 0.0046 ± 0.0003 | 47 |

| 4e | 4-Cl | 0.89 ± 0.06 | 0.006 ± 0.001 | 148 |

| 4f | 4-CH₃ | > 100 | 0.012 ± 0.001 | > 8333 |

| 5a | H | > 100 | 0.011 ± 0.001 | > 9091 |

| 5b | 4-Br | 0.95 ± 0.07 | 0.007 ± 0.001 | 136 |

| 5c | 4-CN | 0.67 ± 0.05 | 0.0056 ± 0.0004 | 120 |

| 5d | 4-NO₂ | > 100 | 0.0052 ± 0.0004 | > 19231 |

| 5e | 4-Cl | 0.132 ± 0.010 | 0.0054 ± 0.0004 | 24 |

| 5f | 4-CH₃ | 2.45 ± 0.18 | 0.014 ± 0.001 | 175 |

| 5g | 2,4-diCl | 0.78 ± 0.06 | 0.017 ± 0.001 | 46 |

Downstream Signaling Pathways of MAO-B Inhibition

The neuroprotective effects of MAO-B inhibitors extend beyond the simple preservation of dopamine levels. Inhibition of MAO-B leads to the modulation of intracellular signaling cascades that promote neuronal survival and resilience. A key mechanism involves the upregulation of anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2), and neurotrophic factors, including brain-derived neurotrophic factor (BDNF).[2][6]

dot

Caption: Downstream signaling effects of MAO-B inhibition.

The inhibition of MAO-B by the this compound derivatives leads to an increase in dopamine levels. This can, in turn, modulate downstream signaling pathways such as the cAMP/PKA pathway.[7] Activation of these pathways can lead to the phosphorylation and activation of transcription factors like the cAMP response element-binding protein (CREB).[7] Activated CREB then translocates to the nucleus and promotes the transcription of genes encoding for pro-survival proteins like Bcl-2 and neurotrophic factors like BDNF.[8] The reduction in oxidative stress, due to decreased hydrogen peroxide production from dopamine metabolism, also contributes to a cellular environment conducive to neuronal survival.

Conclusion

This compound has proven to be a valuable and versatile starting material for the synthesis of a novel series of potent and highly selective MAO-B inhibitors. The straightforward Williamson ether synthesis allows for the facile introduction of a variety of substituents, enabling the fine-tuning of inhibitory activity and selectivity. The in vitro data clearly demonstrates that several of these derivatives exhibit nanomolar potency for MAO-B with excellent selectivity over MAO-A.

The neuroprotective potential of these compounds is underscored by their ability to modulate key downstream signaling pathways, leading to the upregulation of anti-apoptotic and neurotrophic factors. This dual mechanism of action—symptomatic relief through dopamine preservation and disease-modifying potential through neuroprotection—positions these this compound derivatives as promising lead candidates for the development of next-generation therapies for Parkinson's disease and other neurodegenerative disorders. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ulab360.com [ulab360.com]

- 3. d-nb.info [d-nb.info]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Navigating the Safety Profile of 2-Methyl-1,3-benzothiazol-6-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and recommended safety precautions for the handling and assessment of 2-Methyl-1,3-benzothiazol-6-ol. The information presented herein is intended to support researchers, scientists, and drug development professionals in establishing safe laboratory practices and conducting thorough risk assessments.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Physicochemical and Toxicological Data